molecular formula C34H52N8O12 B15167472 L-Leucyl-L-alanyl-L-tyrosyl-L-threonyl-L-prolyl-L-asparaginyl-L-serine CAS No. 649560-79-2

L-Leucyl-L-alanyl-L-tyrosyl-L-threonyl-L-prolyl-L-asparaginyl-L-serine

Cat. No.: B15167472
CAS No.: 649560-79-2
M. Wt: 764.8 g/mol
InChI Key: UHXYABKTXAGZLA-MSSNVOTJSA-N
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Description

L-Leucyl-L-alanyl-L-tyrosyl-L-threonyl-L-prolyl-L-asparaginyl-L-serine is a peptide composed of eight amino acids Peptides like this one are essential in various biological processes and have significant roles in biochemistry and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-alanyl-L-tyrosyl-L-threonyl-L-prolyl-L-asparaginyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Activation of the resin: The resin is activated to allow the first amino acid to attach.

    Coupling reactions: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.

    Deprotection steps: Protecting groups on the amino acids are removed to allow the next amino acid to couple.

    Cleavage from the resin: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and high-throughput production of peptides.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-alanyl-L-tyrosyl-L-threonyl-L-prolyl-L-asparaginyl-L-serine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like tyrosine and threonine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups or modified amino acids.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Various reagents, depending on the desired modification, can be used under controlled conditions.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Leucyl-L-alanyl-L-tyrosyl-L-threonyl-L-prolyl-L-asparaginyl-L-serine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein interactions.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Leucyl-L-alanyl-L-tyrosyl-L-threonyl-L-prolyl-L-asparaginyl-L-serine depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with other proteins, thereby influencing cellular pathways. The molecular targets and pathways involved can vary, but common targets include enzymes, receptors, and ion channels.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-tyrosine: A dipeptide with similar amino acid composition but shorter chain length.

    L-Leucyl-L-tyrosine: Another dipeptide with a similar sequence but lacking the additional amino acids present in L-Leucyl-L-alanyl-L-tyrosyl-L-threonyl-L-prolyl-L-asparaginyl-L-serine.

Uniqueness

This compound is unique due to its specific sequence and length, which confer distinct biochemical properties and potential applications. Its combination of hydrophobic and hydrophilic amino acids allows it to interact with a variety of biological molecules, making it versatile in research and therapeutic contexts.

Properties

CAS No.

649560-79-2

Molecular Formula

C34H52N8O12

Molecular Weight

764.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C34H52N8O12/c1-16(2)12-21(35)29(48)37-17(3)28(47)38-22(13-19-7-9-20(45)10-8-19)31(50)41-27(18(4)44)33(52)42-11-5-6-25(42)32(51)39-23(14-26(36)46)30(49)40-24(15-43)34(53)54/h7-10,16-18,21-25,27,43-45H,5-6,11-15,35H2,1-4H3,(H2,36,46)(H,37,48)(H,38,47)(H,39,51)(H,40,49)(H,41,50)(H,53,54)/t17-,18+,21-,22-,23-,24-,25-,27-/m0/s1

InChI Key

UHXYABKTXAGZLA-MSSNVOTJSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)O)N

Origin of Product

United States

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